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Compound of Interest

Compound Name: ML218-d9

Cat. No.: B15575491 Get Quote

An In-depth Technical Guide to the In Vitro Characterization of ML218-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological profile of

ML218-d9, a deuterated analog of ML218, a potent and selective T-type calcium channel

inhibitor. The data presented herein is based on the characterization of ML218, which is

expected to have a comparable in vitro profile to its deuterated counterpart. ML218 has

demonstrated significant potential in the study of neurological disorders where T-type calcium

channels are implicated, such as Parkinson's disease.[1][2]

Quantitative Data Summary
The inhibitory activity of ML218 was assessed against various T-type calcium channel subtypes

using both automated calcium flux assays and manual patch-clamp electrophysiology. The

compound exhibits nanomolar potency and selectivity for T-type calcium channels.

Target Assay Type Metric Value (nM)

CaV3.2 Calcium Flux IC50 150[1][2][3]

CaV3.2
Patch-Clamp

Electrophysiology
IC50 310[1][2][3][4]

CaV3.3
Patch-Clamp

Electrophysiology
IC50 270[1][2][3][4]
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ML218 has also been profiled for off-target activity and demonstrates a favorable selectivity

profile.

Off-Target Assay Type
Concentration

Tested (µM)
% Inhibition

L-type Calcium

Channels
Not Specified 10 17

N-type Calcium

Channels
Not Specified 10 49

KATP Potassium

Channel
Not Specified 10 4

hERG Not Specified 10 48

Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize

ML218. These are generalized methodologies and may require optimization for specific

laboratory conditions.

Automated Calcium Flux Assay
This assay is a high-throughput method to determine the inhibitory activity of compounds on T-

type calcium channels expressed in a stable cell line.

a. Cell Culture and Plating:

HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.2)

are cultured in appropriate media supplemented with antibiotics for selection.

Cells are harvested and seeded into 384-well, black-walled, clear-bottom assay plates at a

density of 20,000-30,000 cells per well.

Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

b. Dye Loading:
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A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in a physiological buffer.

The cell culture medium is aspirated from the assay plates, and the dye solution is added to

each well.

Plates are incubated for 60 minutes at 37°C, followed by a 15-minute incubation at room

temperature in the dark.

c. Compound Addition and Signal Detection:

ML218-d9 is serially diluted to various concentrations.

The compound dilutions are added to the assay plates.

The plates are then placed in a fluorescence imaging plate reader (e.g., FLIPR).

Basal fluorescence is measured before the addition of an agonist (e.g., a solution containing

a high concentration of calcium or a depolarizing agent like potassium chloride).

Upon agonist addition, the change in fluorescence intensity, corresponding to the influx of

calcium, is measured over time.

The IC50 values are calculated by analyzing the concentration-response curve of the

compound's inhibition of the calcium flux.

Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measurement of the effect of ML218-d9 on

the ion channel's electrical activity.

a. Cell Preparation:

Cells expressing the T-type calcium channel subtype of interest are grown on glass

coverslips.

For recordings, a coverslip is transferred to a recording chamber on the stage of an inverted

microscope and perfused with an external solution.
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b. Recording Configuration:

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a

resistance of 2-5 MΩ when filled with an internal solution.

The pipette is guided to a cell, and a high-resistance seal (giga-seal) is formed between the

pipette tip and the cell membrane.

The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration,

allowing for control of the cell's membrane potential and measurement of the ionic currents.

c. Data Acquisition and Analysis:

T-type calcium currents are elicited by applying a specific voltage protocol (e.g., a

depolarizing step to -30mV from a holding potential of -100mV).[5]

After establishing a stable baseline current, ML218-d9 is applied to the cell via the perfusion

system at various concentrations.

The effect of the compound on the current amplitude is measured.

The IC50 is determined by fitting the concentration-response data with a logistic equation.

To ensure selectivity, the effect of ML218-d9 can also be tested on other voltage-gated ion

channels, such as sodium and potassium channels, by applying the appropriate voltage

protocols.[5]
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Caption: Inhibition of T-type calcium channels by ML218-d9.
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Caption: Workflow for in vitro characterization of ML218-d9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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